molecular formula C7H15NO B597122 (S)-2-Isopropylmorpholine CAS No. 1286768-31-7

(S)-2-Isopropylmorpholine

Cat. No.: B597122
CAS No.: 1286768-31-7
M. Wt: 129.203
InChI Key: DNBOOEPFXFVICE-SSDOTTSWSA-N
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Description

-2-Isopropylmorpholine (IPM) is an organic compound belonging to the morpholine family of compounds. It is a colorless, odorless, and slightly viscous liquid with a molecular formula of C5H11NO. IPM has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. IPM is used as a reagent and solvent in organic synthesis, as a buffering agent in analytical chemistry, and as a stabilizer in biochemistry. It is also used as a fuel additive in some countries.

Scientific Research Applications

Material Science and Adsorption

Adsorption Studies : Kaolin, a clay mineral, has been extensively studied for its adsorption properties, particularly in removing toxic dyes from water. Studies have demonstrated kaolin's effectiveness in adsorbing cationic dyes such as crystal violet and brilliant green, highlighting its potential for environmental cleanup and water purification (Nandi, Goswami, & Purkait, 2009). Similar studies have shown kaolin's capacity to remove heavy metals and pharmaceuticals from aqueous solutions, making it a valuable material for addressing water pollution (Lawal, Klink, & Ndungu, 2019).

Polymer Science

Polymer Synthesis : Research on the copolymerization of morpholine derivatives with other compounds, such as D,L-lactide, has resulted in biocompatible polymers with potential applications in the biomedical field. For instance, the copolymerization of 3(S)-isopropylmorpholine-2,5-dione and D,L-lactide catalyzed by enzymes has led to polymers with varying compositions, useful for drug delivery and tissue engineering applications (Feng, Klee, & Höcker, 2004).

Catalysis and Chemical Synthesis

Catalysis and Chemical Reactions : The synthesis of Ru(II) complexes with (phosphinomethyl)oxazoline ligands, including derivatives of isopropylmorpholine, has been explored for asymmetric catalytic transfer hydrogenation of ketones. These complexes illustrate the role of isopropylmorpholine derivatives in developing catalysts for stereoselective synthesis, an area of great importance in pharmaceutical manufacturing (Braunstein, Graiff, Naud, Pfaltz, & Tiripicchio, 2000).

Environmental Applications

Environmental Cleanup : The modification of low-cost adsorbents with deep eutectic solvents for removing dyes and pharmaceuticals from water showcases innovative approaches to wastewater treatment. This research underscores the importance of modifying existing materials to enhance their adsorption capacities, thereby offering cost-effective solutions for pollution management (Lawal, Klink, & Ndungu, 2019).

Properties

IUPAC Name

(2S)-2-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOOEPFXFVICE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718898
Record name (2S)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-31-7
Record name (2S)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above compound could be made in the following manner: 2-Isopropyl-morpholine-4-carboxylic acid tert-butyl ester in 4N solution of hydrogen chloride in dioxane could be stirred at 60° C. for 3 h. The solvent could be removed in vacuo and 1N aqueous hydrogen chloride solution could be added to the resulting residue, and the mixture could be washed with diethyl ether. The aqueous layer could be adjusted to pH 14 by addition of 2N NaOH solution and extracted with methylene chloride. The organic layer could be washed with brine and dried over sodium sulfate. After filtering, the material could be purified by column chromatography.
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